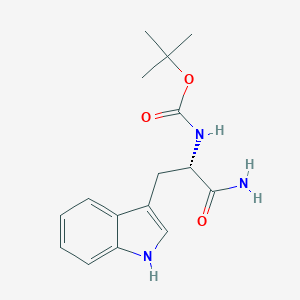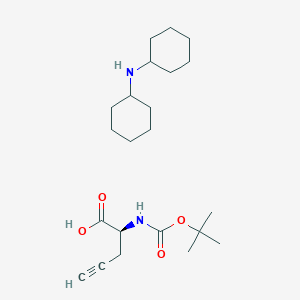
Boc-L-炔丙基甘氨酸-DCHA
描述
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid, also known as N-alpha-(tert-Butyloxycarbonyl)-L-propargylglycine dicyclohexylamine, is a chemical compound used in scientific research for its unique properties. It is an amino acid derivative that is used as a coupling agent for peptide synthesis. The term “Boc” in its name stands for tert-butyloxycarbonyl, which is a protective group used to protect the amine group of the amino acid during peptide synthesis . N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid is a derivative of L-proline, an essential amino acid found in many proteins .
科学研究应用
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid has various applications in scientific research, including:
Peptide Coupling: It is used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Organic Synthesis: The compound is used in organic synthesis to introduce propargyl groups into molecules.
Medicinal Chemistry: N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid is used in medicinal chemistry research to develop new drugs and therapeutic agents.
Natural Product Synthesis: It serves as a building block in the synthesis of natural products.
作用机制
Target of Action
Boc-L-Pra-OH (DCHA) is a click chemistry reagent . Its primary targets are nucleic acids, lipids, proteins, and other molecules . Click chemistry is a powerful tool for creating covalent bonds between these biomolecules, enabling the study of their interactions and functions in biological systems .
Mode of Action
The compound contains an azide group , which is highly reactive and can form covalent bonds with alkyne groups present on target molecules in a process known as a click reaction . This reaction is characterized by its high yield, high specificity, and simplicity .
Biochemical Pathways
The click reaction facilitated by Boc-L-Pra-OH (DCHA) can affect various biochemical pathways depending on the nature of the target molecules. For instance, when the targets are proteins, the compound can influence protein-protein interactions, protein localization, and protein function .
Result of Action
The result of Boc-L-Pra-OH (DCHA)'s action is the formation of a covalent bond between the azide group on the compound and an alkyne group on the target molecule . This can lead to changes in the target molecule’s function, interactions, or localization, depending on the nature of the target .
Action Environment
The action of Boc-L-Pra-OH (DCHA) can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate and efficiency of the click reaction . Additionally, the presence of other reactive groups can potentially interfere with the reaction .
准备方法
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid is synthesized through a series of chemical reactions involving the protection of the amine group of L-proline with a tert-butyloxycarbonyl group. The synthetic route typically involves the following steps:
Protection of the Amine Group: The amine group of L-proline is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propargyl Group: The protected L-proline is then reacted with propargyl bromide to introduce the propargyl group.
化学反应分析
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where the propargyl group is replaced by other functional groups.
相似化合物的比较
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid is unique due to its combination of a tert-butyloxycarbonyl-protected amine group and a propargyl group. Similar compounds include:
Boc-L-Dab (Boc)-OH dcha: Another amino acid derivative with a tert-butyloxycarbonyl-protected amine group.
Boc-L-Ser (Me)-OH dcha: A derivative of serine with a tert-butyloxycarbonyl-protected amine group.
Boc-L-Lys (Tos)-OH dcha: A lysine derivative with a tert-butyloxycarbonyl-protected amine group.
These compounds share similar protective groups but differ in their side chains and specific applications.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFMNUDFZKNXCE-ZLTKDMPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583379 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63039-49-6 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-propargyl-Gly-OH (dicyclohexylammonium) salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B558155.png)
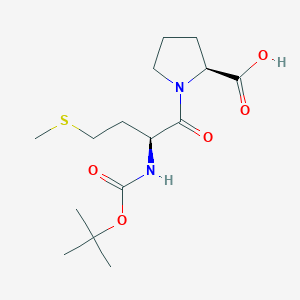

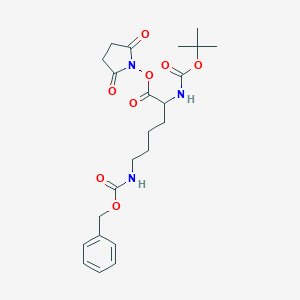
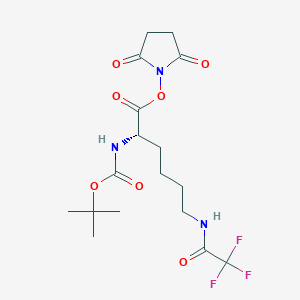
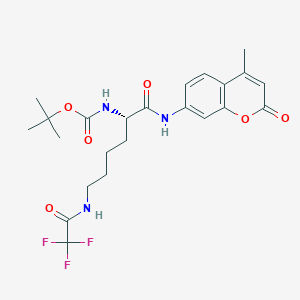


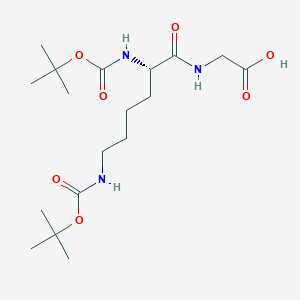


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)
